

Cross-Validation of AZD2389 Efficacy in Different Fibrosis Models: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical efficacy of **AZD2389**, a novel Fibroblast Activation Protein (FAP) inhibitor, with other emerging anti-fibrotic agents across various fibrosis models. The data presented is intended to offer an objective overview to inform further research and drug development in the field of fibrotic diseases.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, leads to organ dysfunction and failure and represents a significant unmet medical need. **AZD2389** is a potent and selective oral inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts, the primary cell type responsible for matrix deposition in fibrotic tissues. Preclinical data in a non-human primate model of liver fibrosis has demonstrated the potential of **AZD2389** to halt and potentially reverse fibrotic progression. This guide cross-validates these findings by comparing them with available preclinical data for other anti-fibrotic drugs in development, including lanifibranor, belapectin, and namodenoson, across liver, lung, and kidney fibrosis models.

AZD2389: A Focus on Liver Fibrosis

The most robust preclinical data for **AZD2389** comes from a 29-week study in a diet-induced model of Metabolic Dysfunction-Associated Steatohepatitis (MASH) in cynomolgus monkeys, a model that closely mimics human disease progression.



Quantitative Efficacy Data in a Non-Human Primate

MASH Model

Efficacy Endpoint	Vehicle	AZD2389	p-value
Improvement in MASLD Activity Score	20% of animals	48% of animals	p=0.0008[1]
Improvement in Liver Fibrosis	5% of animals	16% of animals	p=0.01[1]
Increase in Intact α2- Antiplasmin	6%	34%	-

Caption: Table 1. Efficacy of AZD2389 in a cynomolgus monkey model of diet-induced MASH.

Comparative Efficacy in Liver Fibrosis Models

A direct comparison of **AZD2389** with other anti-fibrotic agents in the same preclinical model is challenging due to the variability in experimental designs. However, the following table summarizes available data from various preclinical and clinical studies to provide a broader context.



Compound	Mechanism of Action	Model	Key Efficacy Findings
AZD2389	FAP Inhibitor	Diet-induced MASH (Cynomolgus Monkey)	48% improvement in MASLD activity score; 16% improvement in liver fibrosis[1].
Lanifibranor	Pan-PPAR Agonist	Thioacetamide- induced cirrhosis (Rat)	32% regression in fibrosis[2].
GAN DIO-NASH (Mouse)	Improved NAS and regression in fibrosis stage[3].		
Belapectin	Galectin-3 Inhibitor	Phase 2b (Human NASH cirrhosis)	No significant reduction in HVPG or fibrosis overall; subgroup analysis showed potential benefit[4].
Namodenoson	A3 Adenosine Receptor Agonist	Phase 2 (Human NAFLD/NASH)	Significant decrease in serum AST levels; trend towards significance for ALT decrease[5].
CCI4-induced fibrosis (Mouse)	Improved liver inflammation and fibrosis[6].		

Caption: Table 2. Comparative efficacy of different anti-fibrotic agents in liver fibrosis.

Exploring the Potential of FAP Inhibition in Lung and Kidney Fibrosis

While specific data on **AZD2389** in preclinical models of lung and kidney fibrosis are not yet publicly available, studies on other FAP inhibitors and FAP-targeted imaging agents provide a



strong rationale for its potential efficacy in these indications.

Lung Fibrosis

The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF). Studies utilizing FAP-targeted imaging agents have demonstrated increased FAP expression in the fibrotic lungs of these animals, which correlates with the extent of fibrosis.

- In a bleomycin-induced mouse model, uptake of a 68Ga-labeled FAP inhibitor (FAPI-46) in the lungs was significantly higher in fibrotic animals compared to controls and correlated with disease progression[7].
- Another study using 18F-FAPI PET/CT in the same model showed a strong correlation between FAPI uptake and lung hydroxyproline content, a direct measure of collagen deposition[8].

These findings suggest that FAP is a relevant target in pulmonary fibrosis and that FAP inhibitors like **AZD2389** could have therapeutic potential.

Kidney Fibrosis

The unilateral ureteral obstruction (UUO) model in mice is a robust and rapid model of kidney fibrosis. Similar to the lung, FAP expression is upregulated in the fibrotic kidney.

 A study using a novel 68Ga-labeled FAP inhibitor demonstrated superior sensitivity in detecting active fibrogenesis in a murine model of ischemia-reperfusion injury-induced renal fibrosis compared to standard imaging agents[9]. The tracer uptake correlated strongly with interstitial fibrosis and FAP expression.

This indicates that FAP is a promising target for both imaging and therapy in chronic kidney disease.

Experimental Protocols Diet-Induced MASH in Cynomolgus Monkeys



- Model Induction: Cynomolgus monkeys are fed a high-fat, high-fructose diet for an extended period (e.g., over a year) to induce obesity, insulin resistance, and the full spectrum of NAFLD, including NASH and fibrosis[10]. Liver biopsies are performed to confirm the disease stage before initiation of treatment.
- Treatment: AZD2389 or vehicle is administered orally once daily for a specified duration (e.g., 29 weeks)[1].
- Efficacy Assessment: Liver biopsies are collected at baseline and at the end of the study.
 Histological analysis is performed using the NASH Clinical Research Network (CRN) scoring system to assess steatosis, inflammation, ballooning, and fibrosis. Quantitative image analysis can be used to measure the percentage of liver area occupied by collagen (e.g., using Sirius Red staining). Biomarkers in blood and urine are also analyzed.

Bleomycin-Induced Pulmonary Fibrosis in Mice

- Model Induction: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to mice (C57BL/6 strain is commonly used)[11]. This induces an initial inflammatory phase followed by a fibrotic phase, typically peaking around 14-21 days.
- Treatment: The test compound is typically administered daily, starting either before or after the bleomycin challenge, depending on whether a prophylactic or therapeutic effect is being investigated.
- Efficacy Assessment: At the end of the study, lungs are harvested for analysis. Histological assessment of fibrosis is performed using the Ashcroft scoring system. Collagen content is quantified by measuring hydroxyproline levels in lung homogenates. Bronchoalveolar lavage fluid (BALF) can be analyzed for inflammatory cells and cytokines[11][12].

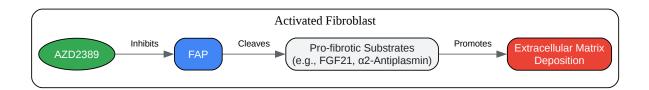
Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis in Mice

Model Induction: The left ureter of a mouse is surgically ligated, causing complete
obstruction of urine flow from that kidney[13][14][15]. The contralateral kidney serves as an
internal control. This procedure leads to rapid and progressive interstitial fibrosis in the
obstructed kidney.



- Treatment: The test compound is administered daily, typically starting from the day of surgery.
- Efficacy Assessment: Kidneys are harvested at various time points (e.g., 7, 14, or 21 days) after surgery. The extent of fibrosis is assessed by histological staining (e.g., Masson's trichrome, Sirius Red) and immunohistochemistry for fibrosis markers like α-smooth muscle actin (α-SMA) and collagen I[13]. Gene expression analysis of pro-fibrotic and inflammatory markers can also be performed.

Signaling Pathways and Experimental Workflows AZD2389 Mechanism of Action in Fibrosis

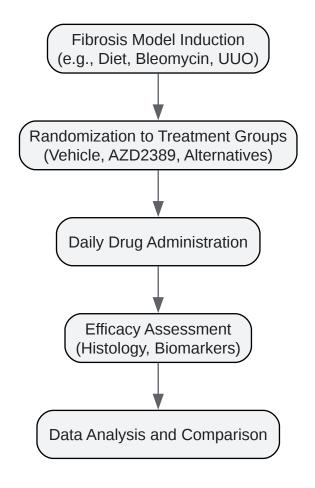


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Caption: **AZD2389** inhibits FAP, preventing the cleavage of pro-fibrotic substrates.

Experimental Workflow for Preclinical Fibrosis Models

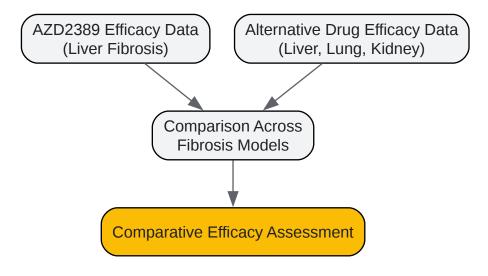




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Caption: General experimental workflow for evaluating anti-fibrotic compounds.

Logical Relationship of the Comparative Analysis



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Caption: Logical flow for the comparative analysis of AZD2389 and alternatives.

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